(2-BROMOPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE
Overview
Description
(2-BROMOPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE is an organic compound that belongs to the class of benzophenones This compound is characterized by the presence of a bromophenyl group and a cyclohexylpiperazino group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMOPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE typically involves the reaction of 2-bromobenzoyl chloride with 4-cyclohexylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-BROMOPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group in the methanone core can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-BROMOPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It can be incorporated into polymers to enhance their mechanical and thermal stability.
Mechanism of Action
The mechanism of action of (2-BROMOPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the cyclohexylpiperazino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-BROMOPHENYL)(4-MORPHOLINO)METHANONE: This compound has a morpholino group instead of a cyclohexylpiperazino group.
(4-BROMOPHENYL)(3-HYDROXY-4-METHOXYPHENYL)METHANONE: This compound has a hydroxy and methoxy substituted phenyl group instead of a cyclohexylpiperazino group.
Uniqueness
(2-BROMOPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE is unique due to the presence of the cyclohexylpiperazino group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and allows for unique interactions with biological targets.
Properties
IUPAC Name |
(2-bromophenyl)-(4-cyclohexylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAPDHRJIOZCPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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